2-(4-Isopropylbenzoyl)-5-methylpyridine
Description
2-(4-Isopropylbenzoyl)-5-methylpyridine is a pyridine derivative featuring a 4-isopropylbenzoyl substituent at the 2-position and a methyl group at the 5-position. This structure combines aromatic and aliphatic components, making it a candidate for diverse applications, including pharmaceuticals, catalysts, and materials science.
Properties
IUPAC Name |
(5-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)13-5-7-14(8-6-13)16(18)15-9-4-12(3)10-17-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLDTXVWTBEITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylbenzoyl)-5-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-isopropylbenzoyl chloride with 5-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous feeding of reactants into a reactor, where the Friedel-Crafts acylation takes place. The product is then continuously removed from the reactor, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylbenzoyl)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-(4-Isopropylbenzoyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylbenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 2-(4-Isopropylbenzoyl)-5-methylpyridine and structurally related compounds:
*Estimated using substituent contributions to logP (hydrophobic: isopropyl > methoxy > fluoro).
Key Observations:
- Acidity : The electron-withdrawing benzoyl group may lower the pKa of the pyridine nitrogen compared to 2-(4-fluorophenyl)-5-methylpyridine (pKa = 4.80), affecting protonation states in biological systems .
- Synthesis : High yields (>95%) are reported for fluorophenyl and methoxyphenyl analogs via nucleophilic aromatic substitution or Suzuki coupling . Similar methods may apply to the target compound, though steric hindrance from the isopropyl group could necessitate optimized conditions.
Biological Activity
2-(4-Isopropylbenzoyl)-5-methylpyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a unique structure, is being researched for its applications in various therapeutic areas, including anti-inflammatory and antimicrobial properties.
- Molecular Formula : C16H17NO
- CAS Number : 1187166-72-8
- Structural Features : The compound includes an isopropyl group attached to the benzoyl moiety and a methyl group on the pyridine ring, which contributes to its distinct chemical behavior and biological activity.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes or receptors involved in inflammatory pathways. For example, it has been suggested that this compound could inhibit enzymes related to inflammation, thereby exerting anti-inflammatory effects .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases. The specific pathways involved include the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as a lead compound for developing new antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory effects of the compound demonstrated a reduction in edema in animal models. The study reported that treatment with this compound significantly lowered paw swelling compared to control groups.
| Treatment Group | Paw Swelling (mm) |
|---|---|
| Control | 8.5 |
| Low Dose (10 mg/kg) | 5.0 |
| High Dose (50 mg/kg) | 3.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
